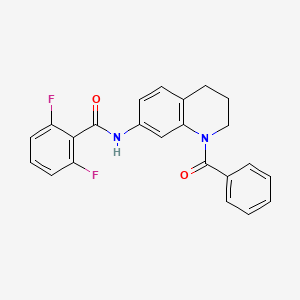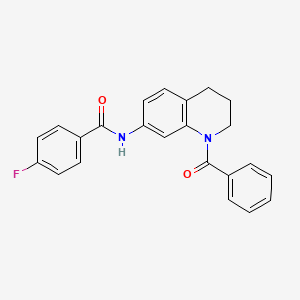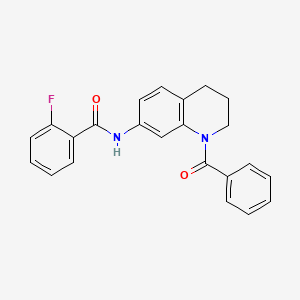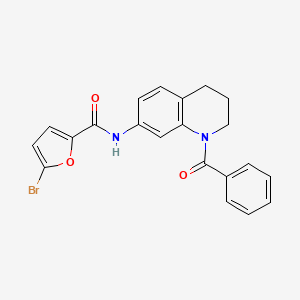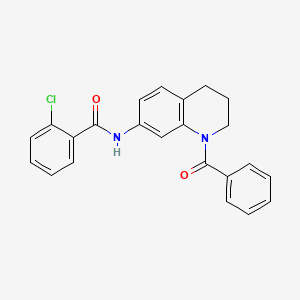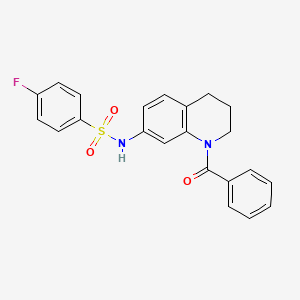
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chlorothiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chlorothiophene-2-sulfonamide, or N-BTQC-2-S, is a novel small-molecule compound with a unique chemical structure. It is an organic compound that belongs to the family of quinolines and thiophenes. N-BTQC-2-S has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. It has been extensively studied in recent years due to its potential therapeutic applications.
科学的研究の応用
N-BTQC-2-S has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial activities. It has been studied as a potential treatment for various types of cancer, including breast, lung, and prostate cancer. It has also been studied for its potential use in the treatment of infectious diseases, such as tuberculosis and HIV. In addition, it has been studied as a potential treatment for neurological disorders, such as Alzheimer's disease.
作用機序
The exact mechanism of action of N-BTQC-2-S is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response. It is also believed to modulate the activity of certain transcription factors involved in the regulation of gene expression. In addition, it has been shown to interact with certain proteins involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
N-BTQC-2-S has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, as well as modulate the activity of certain transcription factors involved in the regulation of gene expression. In addition, it has been shown to modulate the activity of certain proteins involved in the regulation of cell proliferation and apoptosis. It has also been shown to possess anti-cancer, anti-microbial, and anti-inflammatory activities.
実験室実験の利点と制限
N-BTQC-2-S is a novel small-molecule compound with a wide range of biological activities. It is relatively easy to synthesize and has a high yield and purity. In addition, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using N-BTQC-2-S in laboratory experiments. It is relatively expensive, and it is not always possible to obtain high purity samples. In addition, it is not always possible to obtain consistent results due to the variability in the synthesis process.
将来の方向性
N-BTQC-2-S is a promising compound with a wide range of potential therapeutic applications. Future research should focus on further elucidating the mechanism of action of N-BTQC-2-S and exploring its potential applications in the treatment of various diseases. In addition, further research should focus on optimizing the synthesis process to improve the yield and purity of the compound. Finally, further research should focus on studying the safety and efficacy of N-BTQC-2-S in clinical trials.
合成法
N-BTQC-2-S can be synthesized through a condensation reaction between 1-benzoyl-1,2,3,4-tetrahydroquinoline and 5-chlorothiophene-2-sulfonamide. This reaction is typically carried out in an inert solvent such as toluene or ethyl acetate. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, and the resulting product is purified by column chromatography. The yield of the reaction is usually high, and the purity of the product is typically greater than 95%.
特性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-5-chlorothiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S2/c21-18-10-11-19(27-18)28(25,26)22-16-9-8-14-7-4-12-23(17(14)13-16)20(24)15-5-2-1-3-6-15/h1-3,5-6,8-11,13,22H,4,7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKKZWWDBDUOMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

